An In-depth Technical Guide to 2-Amino-6-chloronicotinamide: Properties, Synthesis, and Biological Context
An In-depth Technical Guide to 2-Amino-6-chloronicotinamide: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloronicotinamide is a substituted pyridine derivative belonging to the broader class of nicotinamides. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities within the context of related nicotinamide compounds. Due to the limited availability of specific experimental data for 2-Amino-6-chloronicotinamide, this guide also incorporates information on closely related analogs to provide a more complete picture for research and development purposes.
Chemical and Physical Properties
A summary of the known chemical and physical properties of 2-Amino-6-chloronicotinamide is presented in Table 1. While some specific experimental values are not publicly available, theoretical predictions and data from similar compounds are included for reference.
| Property | Value | Source/Reference |
| IUPAC Name | 2-Amino-6-chloropyridine-3-carboxamide | PubChem |
| CAS Number | 64321-24-0 | [1] |
| Molecular Formula | C₆H₆ClN₃O | [1] |
| Molecular Weight | 171.58 g/mol | [2] |
| Physical Form | Solid | [1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available. Expected to have some solubility in polar organic solvents like THF, methanol, and DMSO. | General chemical principles |
| Purity | 97% | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Synthesis Protocol
A general procedure for the synthesis of 2-Amino-6-chloronicotinamide from 2-amino-6-chloronicotinic acid has been described.[3]
Reaction Scheme:
2-amino-6-chloronicotinic acid + Thionyl chloride → 2-amino-6-chloronicotinoyl chloride 2-amino-6-chloronicotinoyl chloride + Ammonia → 2-Amino-6-chloronicotinamide
Materials:
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2-amino-6-chloronicotinic acid
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Thionyl chloride (3.3 equivalents)
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Anhydrous Tetrahydrofuran (THF)
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Ammonia gas
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Water
Procedure:
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Under an inert atmosphere, add thionyl chloride (3.3 eq.) dropwise to a 0.3 M solution of 2-amino-6-chloronicotinic acid (1 eq.) in anhydrous THF.
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Stir the reaction mixture at room temperature for 2 hours.
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Upon completion, concentrate the mixture in a vacuum to obtain a crude yellow solid residue.
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Dissolve the crude solid in the same initial volume of THF and concentrate again under vacuum. Repeat this dissolution and concentration step once more to ensure the removal of excess thionyl chloride.
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Dissolve the resulting residue in THF to prepare a 0.3 M solution.
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Bubble ammonia gas through the solution for 1 hour.
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Remove the resulting precipitate by filtration.
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Concentrate the filtrate under vacuum to yield a yellow precipitate.
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Grind the precipitate in water at 50 °C and subsequently dry to afford 2-Amino-6-chloronicotinamide.
Analysis: The product can be analyzed by LC-MS. A reported analysis showed m/z (ESP): 172 [M+H]⁺ with a retention time of 3.19 min, indicating the formation of the desired product.[3]
Spectroscopic Data (Expected)
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine ring, protons of the primary amine (-NH₂), and protons of the primary amide (-CONH₂). Chemical shifts would be influenced by the electron-withdrawing chlorine and amide groups, and the electron-donating amino group. |
| ¹³C NMR | Six distinct carbon signals corresponding to the pyridine ring carbons and the carbonyl carbon of the amide group. |
| FT-IR (cm⁻¹) | N-H stretching vibrations (amine and amide) around 3100-3500 cm⁻¹, C=O stretching (amide) around 1650-1690 cm⁻¹, C-N stretching, and C-Cl stretching vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (171.58 g/mol ). Fragmentation patterns would likely involve the loss of the amide group, chlorine, or other small fragments. |
Biological Activity and Potential Applications
Direct experimental evidence for the biological activity of 2-Amino-6-chloronicotinamide is limited in the public domain. However, the broader class of nicotinamide derivatives has been extensively studied, with many exhibiting potent inhibitory activity against histone deacetylases (HDACs).
Context: Nicotinamides as HDAC Inhibitors
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins. Dysregulation of HDAC activity is implicated in various diseases, including cancer. Nicotinamide-based compounds can act as HDAC inhibitors, leading to hyperacetylation of histones, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Given its structural similarity to other known HDAC inhibitors, it is plausible that 2-Amino-6-chloronicotinamide may also exhibit such activity. Further experimental validation is required to confirm this hypothesis.
Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay
The following is a detailed protocol for a common in vitro fluorometric assay to determine the HDAC inhibitory activity of a test compound.
Principle:
This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a fluorogenic substrate. The deacetylated substrate is then cleaved by a developer enzyme, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity, and a decrease in fluorescence in the presence of a test compound indicates inhibition.
Materials:
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Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
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Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
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HDAC Assay Buffer
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Developer solution (containing a stop solution like Trichostatin A and a developing enzyme)
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Test compound (2-Amino-6-chloronicotinamide) dissolved in DMSO
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96-well black microplate
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Microplate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
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Reagent Preparation:
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Prepare serial dilutions of the test compound in HDAC Assay Buffer. Ensure the final DMSO concentration in the assay is below 1%.
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Dilute the recombinant HDAC enzyme to the desired concentration in HDAC Assay Buffer.
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Reaction Setup:
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In a 96-well black microplate, add the following in order:
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HDAC Assay Buffer
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Test compound at various concentrations (or DMSO for control wells)
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Diluted recombinant HDAC enzyme
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Pre-incubation:
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Gently mix the plate and incubate at 37°C for 15 minutes.
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Reaction Initiation:
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Add the fluorogenic HDAC substrate to all wells to start the reaction.
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Incubation:
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Mix and incubate the plate at 37°C for 30-60 minutes.
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Stop and Develop:
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Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
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Final Incubation:
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Incubate the plate at room temperature for 15 minutes, protected from light.
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Fluorescence Measurement:
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Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
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Data Analysis:
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Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
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Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
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Visualizations
Experimental Workflow for HDAC Inhibition Assay
Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.
Signaling Pathway of HDAC Inhibition
Caption: Simplified signaling pathway of HDAC inhibition.
Conclusion
2-Amino-6-chloronicotinamide is a readily synthesizable compound with potential for biological activity, particularly in the context of HDAC inhibition, a promising area for anti-cancer drug development. While specific experimental data for this compound is currently limited, this guide provides a solid foundation for researchers by summarizing its known properties, detailing a synthesis protocol, and outlining a standard method for evaluating its potential as an HDAC inhibitor. Further investigation is warranted to fully characterize its physicochemical properties and elucidate its biological mechanism of action.
